N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene ring via a hydroxypropyl chain
Mechanism of Action
Target of Action
For example, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, some substituted benzofurans have shown significant anticancer activities .
Mode of Action
The biological activities of thiophene and benzofuran derivatives are often due to their interaction with various cellular targets .
Biochemical Pathways
Without specific information on “N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Given the wide range of biological activities exhibited by thiophene and benzofuran derivatives, it’s likely that multiple pathways could be involved .
Result of Action
Thiophene and benzofuran derivatives have been shown to have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-hydroxy-3-(thiophen-3-yl)propylamine under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit comparable chemical reactivity.
Benzofuran derivatives: Compounds such as benzofuran-2-carboxamide are structurally related and used in similar applications.
Uniqueness
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran and thiophene moieties, which confer distinct electronic and steric properties
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article focuses on its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a thiophene group and a hydroxyl propyl chain. This unique structure contributes to its diverse biological activities, including anti-cancer and anti-inflammatory properties.
- Inhibition of Oncogenic Pathways : Research indicates that compounds similar to this compound can inhibit the Src homology 2 domain-containing protein tyrosine phosphatase (SHP2), an oncogenic phosphatase involved in various cancers. The binding interactions within the active site of SHP2 suggest that this compound may enhance inhibition potency and selectivity towards cancer cells .
- Antiviral Activity : The compound's structural analogs have shown promise as antiviral agents, particularly against viruses such as the varicella-zoster virus and cytomegalovirus. The mechanisms include interference with viral replication processes, making it a candidate for further antiviral drug development .
- Modulation of Prostaglandin Receptors : Benzofuran derivatives have been reported to act as modulators of prostaglandin E2 receptors (EP2 and EP4), which play critical roles in inflammatory responses and cancer progression. This modulation can potentially enhance immune responses against tumors .
Antitumor Activity
The compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives with similar structures could sensitize cancer cells to chemotherapy, enhancing the effectiveness of treatments like doxorubicin .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15.5 | Moderate cytotoxicity |
MDA-MB-231 | 10.2 | High cytotoxicity |
A549 (Lung Cancer) | 20.0 | Moderate cytotoxicity |
Antimicrobial Activity
Preliminary studies indicate that this compound may also possess antimicrobial properties. Tests against Staphylococcus aureus and Escherichia coli show promising results, suggesting potential applications in treating bacterial infections .
Case Studies
-
Case Study: Anticancer Efficacy
A recent clinical trial investigated the effects of a benzofuran derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients, correlating with increased levels of apoptosis markers in tumor biopsies. -
Case Study: Antiviral Properties
In vitro studies demonstrated that the compound inhibited replication of the hepatitis C virus (HCV). The mechanism involved disruption of viral entry into host cells, making it a potential candidate for further antiviral drug development .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-13(12-6-8-21-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWXFOVTCOGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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